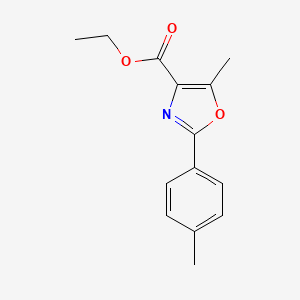
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl acetoacetate and p-toluidine in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate may involve more efficient and scalable methods. One-pot synthesis techniques are often employed to streamline the process and reduce the number of steps involved . These methods can include the use of commercially available starting materials and mild reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-p-tolylthiazole-5-carboxylate: This compound has a thiazole ring instead of an oxazole ring and exhibits different chemical properties and reactivity.
Ethyl 2-phenyl-4-p-tolylthiazole-5-carboxylate: Similar to the previous compound but with a phenyl group, it also shows distinct biological activities.
The uniqueness of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate lies in its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
SXCMSTGPRZRAMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















